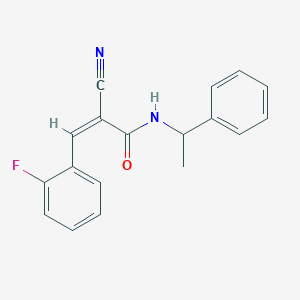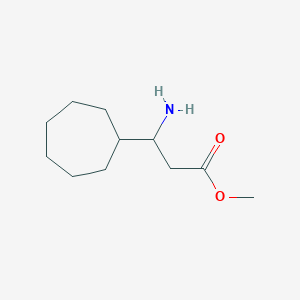![molecular formula C5H11NO B13578455 methyl({[(2R)-oxetan-2-yl]methyl})amine](/img/structure/B13578455.png)
methyl({[(2R)-oxetan-2-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[(2R)-oxetan-2-yl]methyl})amine typically involves the reaction of oxetane derivatives with methylamine under controlled conditions. One common method includes the use of oxetane-2-carboxylic acid derivatives, which are reacted with methylamine in the presence of a suitable catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl({[(2R)-oxetan-2-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
Methyl({[(2R)-oxetan-2-yl]methyl})amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl({[(2R)-oxetan-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The oxetane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methyl({[(2R)-oxetan-2-yl]methyl})amine include other oxetane derivatives and amine-containing molecules. Examples include:
- 2-Oxetanemethanol
- 2-Oxetanone
- N-Methyl-2-oxetanemethanamine
Uniqueness
This compound is unique due to its specific combination of an oxetane ring and a methylamine group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C5H11NO |
|---|---|
Poids moléculaire |
101.15 g/mol |
Nom IUPAC |
N-methyl-1-[(2R)-oxetan-2-yl]methanamine |
InChI |
InChI=1S/C5H11NO/c1-6-4-5-2-3-7-5/h5-6H,2-4H2,1H3/t5-/m1/s1 |
Clé InChI |
MAGZNHJEXBGQOM-RXMQYKEDSA-N |
SMILES isomérique |
CNC[C@H]1CCO1 |
SMILES canonique |
CNCC1CCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13578372.png)
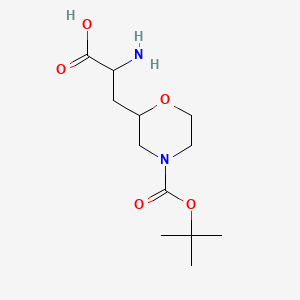
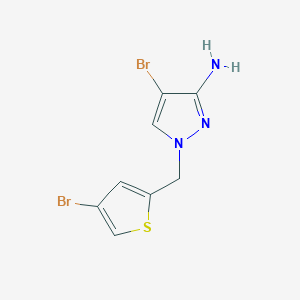

![1,3-Bis[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13578387.png)
![4-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B13578390.png)
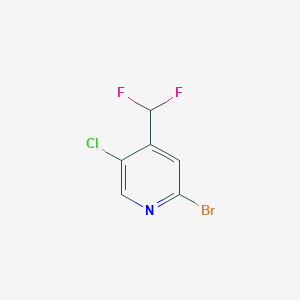
![1-{Bicyclo[2.2.1]heptane-2-carbonyl}-4-ethylpiperazine](/img/structure/B13578399.png)
![tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B13578403.png)
![N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide](/img/structure/B13578412.png)
